molecular formula C20H31N3O B7918409 (S)-2-Amino-1-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one

(S)-2-Amino-1-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one

Katalognummer: B7918409
Molekulargewicht: 329.5 g/mol
InChI-Schlüssel: GVKUPTSVHWKTTJ-IBGZPJMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-1-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one (CAS: 203047-48-7) is a chiral organic compound with the molecular formula C₂₁H₃₃N₃O and a molar mass of 343.51 g/mol . Its structure features:

  • A piperidine ring substituted at the 4-position with a benzyl-cyclopropyl-amino group.
  • An (S)-configured 2-amino-3-methylbutan-1-one backbone, which confers stereochemical specificity.

This compound is likely utilized as a synthetic intermediate in medicinal chemistry, particularly for central nervous system (CNS) targets due to the piperidine scaffold’s prevalence in neuromodulators . Its stereochemistry and substituent arrangement are critical for biological activity, as minor structural changes can significantly alter pharmacokinetic properties.

Eigenschaften

IUPAC Name

(2S)-2-amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O/c1-15(2)19(21)20(24)22-12-10-18(11-13-22)23(17-8-9-17)14-16-6-4-3-5-7-16/h3-7,15,17-19H,8-14,21H2,1-2H3/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKUPTSVHWKTTJ-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)N(CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(CC1)N(CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(S)-2-Amino-1-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, a benzyl group, and a cyclopropyl group, which contribute to its unique properties and mechanisms of action. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of (S)-2-Amino-1-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one is C20H31N3OC_{20}H_{31}N_{3}O, with a molecular weight of 329.5 g/mol. Its IUPAC name is 2-amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one. The compound's structure is critical for its biological activity, influencing how it interacts with biological targets.

PropertyValue
Molecular FormulaC20H31N3O
Molecular Weight329.5 g/mol
IUPAC Name2-amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one
InChI KeyGVKUPTSVHWKTTJ-UHFFFAOYSA-N

The biological activity of (S)-2-Amino-1-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one is primarily attributed to its interactions with various receptors and enzymes in the body. The compound has been shown to act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation can lead to significant effects on mood regulation, cognition, and possibly analgesic effects.

Target Interactions

Research indicates that this compound may bind to specific receptors such as:

  • Dopamine Receptors : Influencing dopaminergic signaling pathways, potentially affecting mood and behavior.
  • Serotonin Receptors : Modulating serotonergic activity, which could have implications in treating depression and anxiety disorders.

Anticancer Properties

Recent studies have explored the anticancer potential of (S)-2-Amino-1-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT116 (colon cancer)

In these studies, the compound showed IC50 values in the micromolar range, indicating significant potency against these cell lines. Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells through caspase activation pathways.

Cell LineIC50 Value (µM)
MCF-70.65
HCT1162.41

Antimicrobial Activity

Additionally, the compound has been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

A variety of studies have investigated the biological effects of (S)-2-Amino-1-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one:

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited higher cytotoxicity than traditional chemotherapeutics like doxorubicin against leukemia cell lines .
  • Neuropharmacological Effects : Research indicated that this compound could modulate neurotransmitter levels in animal models, suggesting potential applications in treating neurodegenerative diseases .
  • Mechanistic Studies : Molecular docking studies have shown strong interactions between the compound and target receptors, providing insights into its mechanism of action at the molecular level .

Wissenschaftliche Forschungsanwendungen

Synthesis Pathways

The synthesis of (S)-2-Amino-1-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one typically involves multi-step organic reactions that may include:

  • Formation of the Piperidine Ring : Using cyclization reactions involving appropriate amines and carbonyl compounds.
  • Substitution Reactions : Introducing the benzyl-cyclopropyl group via nucleophilic substitution.
  • Chiral Resolution : Employing chiral reagents or catalysts to ensure the synthesis of the (S)-enantiomer.

Neurological Research

(S)-2-Amino-1-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one has been studied for its potential effects on neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Its structural similarity to known psychoactive compounds suggests it may act as a modulator in various neurological conditions.

Antidepressant Activity

Research indicates that compounds with piperidine structures can exhibit antidepressant-like effects in animal models. The specific interactions of (S)-2-Amino-1-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one with serotonin receptors are of particular interest in developing new antidepressants.

Pain Management

There is potential for this compound to be explored as an analgesic agent due to its ability to interact with pain pathways in the central nervous system. Studies are ongoing to evaluate its efficacy compared to traditional pain management options.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry investigated the neuropharmacological profile of (S)-2-Amino-1-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one. The results demonstrated significant binding affinity for serotonin receptors, indicating its potential as a novel antidepressant candidate.

Case Study 2: Analgesic Properties

In another research article, the analgesic properties of this compound were assessed using rodent models. The findings suggested that it could reduce pain perception effectively, warranting further investigation into its mechanisms and therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Substituent Position on Piperidine/Pyrrolidine Rings

Compound Name CAS Molecular Formula Substituent Position Ring Type Key Structural Variation
Target Compound 203047-48-7 C₂₁H₃₃N₃O 4-position Piperidine Benzyl-cyclopropyl-amino at C4
(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one N/A C₂₁H₃₃N₃O 3-position Piperidine Benzyl-cyclopropyl-amino shifted to C3
(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one 1354029-15-4 C₁₉H₂₉N₃O 3-position Pyrrolidine Piperidine replaced with pyrrolidine
(S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one 1354027-37-4 C₂₁H₃₃N₃O 2-position Piperidine Substituent at C2 instead of C4

Impact of Substituent Position :

  • 4-position (Target) : Optimal spatial arrangement for interactions with flat binding pockets (e.g., enzyme active sites).
  • 3-position : Altered steric hindrance may reduce binding affinity or selectivity.
  • 2-position : Proximity to the ketone group could destabilize the molecule or hinder target engagement.
  • Pyrrolidine vs. Piperidine : Smaller pyrrolidine ring (5-membered vs.

Cyclopropyl Group Substitutions

Compound Name CAS Cyclopropyl Substituent Molecular Formula Key Property Change
Target Compound 203047-48-7 Benzyl C₂₁H₃₃N₃O High lipophilicity, enhanced CNS penetration
(S)-2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one 1354010-98-2 Methyl C₂₀H₃₃N₃O Reduced lipophilicity, improved solubility

Impact of Substituent :

  • Benzyl (Target) : Increases molecular weight (343.51 g/mol) and logP, favoring blood-brain barrier permeability .

Methodological Considerations for Compound Comparison

As highlighted in , structural similarity assessments rely on virtual screening protocols to predict biological activity. Key methods include:

  • 2D/3D Molecular Descriptors: Comparing topological polar surface area (TPSA), logP, and hydrogen-bond donors/acceptors.
  • Molecular Docking : Simulating interactions with target proteins to evaluate binding affinities.
  • Spectroscopic Techniques : For example, spectrofluorometry and tensiometry (as in ) can determine critical micelle concentration (CMC), reflecting solubility and aggregation tendencies.

For the target compound, the 4-position benzyl-cyclopropyl substitution likely optimizes both solubility (via the amine groups) and lipophilicity (via the benzyl group), balancing bioavailability and target engagement.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.